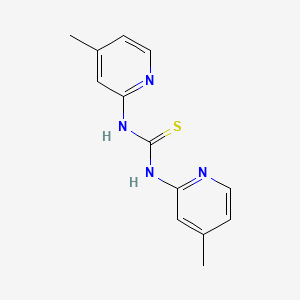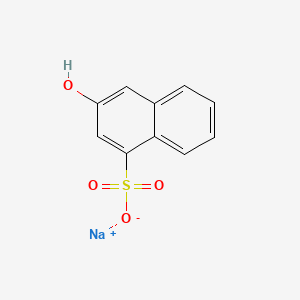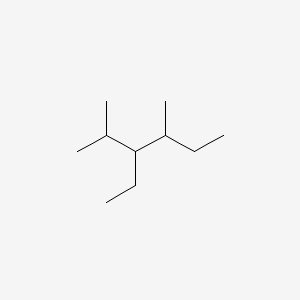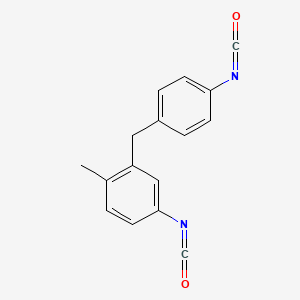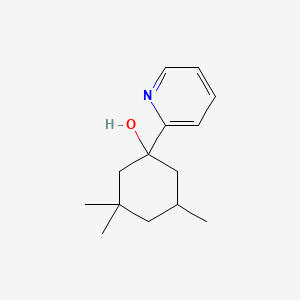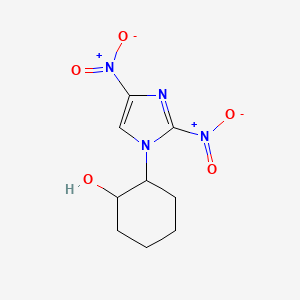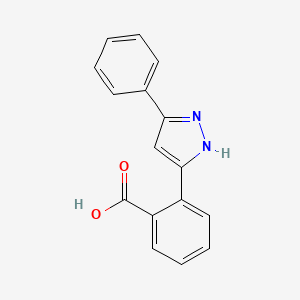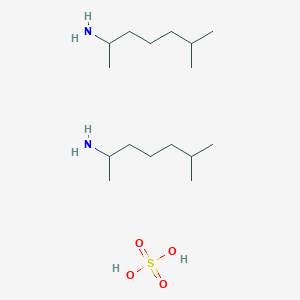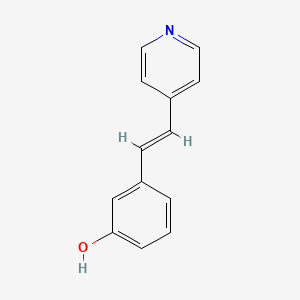
Tetradodecylammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradodecylammonium perchlorate is a quaternary ammonium compound with the chemical formula [CH3(CH2)10CH2]4N(ClO4). It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Tetradodecylammonium perchlorate can be synthesized through the reaction of tetradodecylamine with perchloric acid. The reaction typically involves the following steps:
- Dissolution of tetradodecylamine in an appropriate solvent such as ethanol.
- Addition of perchloric acid to the solution under controlled temperature and stirring conditions.
- Precipitation of the product by cooling the reaction mixture.
- Filtration and purification of the precipitate to obtain pure this compound .
Chemical Reactions Analysis
Tetradodecylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
Tetradodecylammonium perchlorate has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: It is employed in the study of biological membranes and ion transport.
Industry: It is used in the production of ion-selective electrodes and other analytical devices .
Mechanism of Action
The mechanism of action of tetradodecylammonium perchlorate involves its interaction with molecular targets such as ion channels and transporters. It can modulate the activity of these targets by altering their conformation and function. The specific pathways involved depend on the biological system and the concentration of the compound .
Comparison with Similar Compounds
Tetradodecylammonium perchlorate can be compared with other quaternary ammonium compounds such as:
- Tetrabutylammonium perchlorate
- Tetrapropylammonium perchlorate
- Tetrahexylammonium perchlorate These compounds share similar structural features but differ in their alkyl chain lengths and specific applications. This compound is unique due to its longer alkyl chains, which impart distinct physicochemical properties and applications .
Properties
CAS No. |
62120-45-0 |
|---|---|
Molecular Formula |
C48H100ClNO4 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
tetradodecylazanium;perchlorate |
InChI |
InChI=1S/C48H100N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-48H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UPKKOAUGTBGKAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


